4-Methyl-1,2,5-thiadiazole-3-carboxylic acid

Description

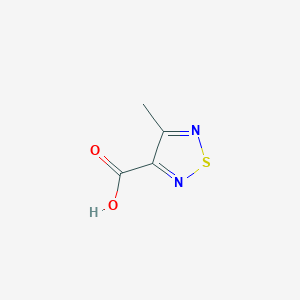

4-Methyl-1,2,5-thiadiazole-3-carboxylic acid (CAS: 99390-23-5) is a heterocyclic compound featuring a thiadiazole ring substituted with a methyl group at the 4-position and a carboxylic acid moiety at the 3-position. Its molecular formula is C₄H₄N₂O₂S, with a molecular weight of 144.15 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiadiazole derivatives, which exhibit antimalarial, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name |

4-methyl-1,2,5-thiadiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-2-3(4(7)8)6-9-5-2/h1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOVZUMWLKAMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSN=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chlorinated ketones with tosylhydrazine to form an intermediate, which then cyclizes with a sulfur reagent in the presence of a basic medium . This method yields disubstituted thiadiazoles with moderate to high efficiency.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,5-thiadiazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring into different reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives.

Scientific Research Applications

Agricultural Applications

1. Soil Antifungal Agent

Research indicates that 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid exhibits antifungal properties effective against soil-borne pathogens such as Fusarium species. It has been utilized as a soil antifungal agent and nematocide against free-living nematodes like Panagrellus revividus . The compound's efficacy as a biopesticide makes it a valuable asset in sustainable agriculture.

2. Herbicide Development

The compound has been explored in the development of herbicides that selectively target weed species without harming crops such as rice and maize. Experimental applications demonstrated that formulations containing this compound effectively controlled weed populations while leaving desirable crops unharmed .

Medicinal Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of this compound. For instance, novel hydrazide derivatives showed significant activity against various Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL . Such findings suggest potential applications in developing new antibiotics.

2. Antiviral Properties

The compound's derivatives have also been evaluated for antiviral activity. Certain substituted thiadiazoles demonstrated promising results against viral pathogens, indicating their potential use in antiviral drug development . The incorporation of specific functional groups enhanced the bioactivity of these compounds.

Case Studies

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

4-Hydroxy-1,2,5-thiadiazole-3-carboxylic Acid (TDA1)

- Structure : Substituted with a hydroxyl (-OH) group at the 4-position.

- Molecular Formula : C₃H₂N₂O₃S (MW: 146.13 g/mol).

- Key Differences :

- The hydroxyl group enables hydrogen bonding with biological targets, as demonstrated in its interaction with Plasmodium falciparum lactate dehydrogenase (pfLDH). X-ray crystallography shows a hydrogen bond between the hydroxyl group and serine 245 in pfLDH’s active site .

- Biological Activity : Exhibits antimalarial activity by inhibiting pfLDH, a critical enzyme in malaria parasite glycolysis .

- Synthesis : Produced via hydrolysis of esters (e.g., compound 16 in ) or direct coupling reactions with amines .

4-Chloro-1,2,5-thiadiazole-3-carboxylic Acid

- Structure : Chlorine substituent at the 4-position.

- Molecular Formula : C₃HClN₂O₂S (MW: 164.56 g/mol).

- Key Differences :

4-Amino-1,2,5-thiadiazole-3-carboxylic Acid

- Structure: Amino (-NH₂) group at the 4-position.

- Molecular Formula : C₃H₃N₃O₂S (MW: 145.14 g/mol).

- Key Differences: The amino group allows for further functionalization, such as forming ureido derivatives (e.g., 4-ureido-1,2,5-thiadiazole-3-carboxylic acid) via reactions with alkylamines or hydrazine . Synthesis: Generated by alkaline hydrolysis of fused pyrimidine-thiadiazole heterocycles (e.g., compound III in ) .

4-Bromo-1,2,5-thiadiazole-3-carboxylic Acid

- Structure : Bromine substituent at the 4-position.

- Molecular Formula : C₃HBrN₂O₂S (MW: 209.02 g/mol).

- Predicted pKa: ~1.44, indicating strong acidity .

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Hydroxy vs. Methyl : The hydroxyl group in TDA1 enhances enzyme inhibition (e.g., pfLDH) via hydrogen bonding, whereas the methyl group in 4-methyl derivatives may improve lipophilicity, favoring membrane permeability but reducing polar interactions .

- Chloro/Bromo vs. Amino: Halogenated derivatives are more reactive in cross-coupling reactions, while amino-substituted analogs are versatile intermediates for urea or amide derivatives .

Enzyme Inhibition Mechanisms

- 4-Hydroxy and 4-amino analogs inhibit lactate dehydrogenase (LDH) by mimicking pyruvate or NADH binding. For example, TDA1 disrupts pfLDH’s active site, critical for parasite survival .

Data Tables

Table 1. Comparative Properties of Thiadiazole-3-carboxylic Acid Derivatives

Research Implications

- Drug Design: Hydroxy and amino derivatives are promising leads for antimalarial agents, while methyl and halogenated analogs offer tunable physicochemical properties for optimizing pharmacokinetics.

- Synthetic Flexibility : The thiadiazole core allows modular substitution, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

Biological Activity

4-Methyl-1,2,5-thiadiazole-3-carboxylic acid is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications in various therapeutic areas.

Overview of Thiadiazole Derivatives

Thiadiazoles are heterocyclic compounds known for their significant biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The structural characteristics of thiadiazoles contribute to their interaction with biological targets, making them promising candidates for drug development .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiosemicarbazides with appropriate carbonyl compounds. Various synthetic pathways have been reported, including:

- Condensation reactions using thiosemicarbazides and carboxylic acids.

- Cyclization processes that lead to the formation of the thiadiazole ring structure.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of this compound and its derivatives against a range of pathogens:

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 3.91 - 62.5 | |

| Derivative 15 | Escherichia coli | < 15 | |

| Derivative 8d | Candida albicans | 32 - 42 |

The compound exhibits a lethal effect against Gram-positive bacteria and shows potential as a lead compound for developing new antibiotics.

Anticancer Activity

Recent investigations into the anticancer properties of thiadiazole derivatives have revealed promising results. For instance:

- In vitro studies indicated that certain derivatives significantly reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 2g | MCF-7 | < 50% at 48h | Inhibition of STAT3 and CDK9 |

| Compound 2f | LoVo | >50% at 48h | Induction of apoptosis |

These findings suggest that modifications in the thiadiazole structure can enhance anticancer activity through different mechanisms, including cell cycle arrest and apoptosis induction.

Anti-inflammatory and Other Activities

Thiadiazole derivatives have also been explored for their anti-inflammatory properties. Some compounds have shown efficacy in reducing inflammation markers in experimental models. Additionally, their potential as insecticides and antifungal agents has been noted in various studies .

Case Studies

- Antimicrobial Efficacy : A series of experiments demonstrated that specific derivatives of this compound exhibited superior antimicrobial activity compared to standard antibiotics like nitrofurantoin against Staphylococcus aureus strains.

- Anticancer Mechanisms : Research highlighted the ability of certain derivatives to inhibit key signaling pathways involved in cancer progression (e.g., STAT3), indicating a targeted approach in cancer therapy development.

Q & A

Q. What are the common synthetic routes for 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid?

- Methodological Answer : A primary route involves reacting 3,4-diaminocoumarin with thionyl chloride to form the thiadiazole ring, followed by nucleophilic cleavage (e.g., using water or alcohols) to yield carboxylic acid derivatives . Alternatively, base-mediated cleavage of fused heterocycles like 4,6-dimethyl[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione can produce methyl-substituted thiadiazole-3-carboxylic acids. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products such as nitro derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identification of carboxylic acid C=O stretching (~1670 cm⁻¹) and thiadiazole ring vibrations (1400–900 cm⁻¹) .

- UV-Vis Spectroscopy : Absorption maxima at ~345 nm in acidic/basic media, indicative of π→π* transitions in the thiadiazole ring .

- Chromatography : Paper chromatography with solvent systems like 2-propanol-ammonia can distinguish derivatives via Rf values and fluorescence under UV light .

Q. How can researchers distinguish between isomeric thiadiazole carboxylic acids?

- Methodological Answer :

- NMR Analysis : Methyl group chemical shifts (e.g., δ ~2.5 ppm for 4-methyl vs. other positions) and coupling patterns differentiate isomers.

- X-ray Crystallography : Provides definitive structural confirmation of regiochemistry .

- Chromatographic Behavior : Polar solvent systems (e.g., acetate buffer at pH 6.7) separate isomers based on polarity differences .

Advanced Research Questions

Q. How can researchers functionalize the thiadiazole ring for targeted modifications?

- Methodological Answer :

- Electrophilic Substitution : Nitration under controlled conditions (e.g., HNO₃/H₂SO₄) introduces nitro groups at the 6- or 8-positions, enabling further reduction to amino derivatives .

- Nucleophilic Ring-Opening : Amines or hydrazines react with the thiadiazole ring to form ureido or amino-carboxamide derivatives. For example, benzylamine yields 4-ureido-1,2,5-thiadiazole-3-carboxamide, which can be hydrolyzed to the carboxylic acid .

Q. What mechanistic insights exist for the base-induced degradation of 4-Methyl-1,2,5-thiadiazole-3-carboxamide derivatives?

- Methodological Answer : Studies reveal a two-step mechanism:

Cyclization : N-alkylamide derivatives (e.g., N-butyl-4-ureido-carboxamide) undergo base-induced cyclization to form [1,2,5]thiadiazolo[3,4-d]pyrimidine intermediates.

Elimination : The intermediate eliminates alkylamines (e.g., butylamine) to yield 4-ureido-1,2,5-thiadiazole-3-carboxylic acid. Kinetic analysis via UV spectral changes (e.g., λmax shifts from 219 nm to 344 nm) confirms intermediate formation .

Q. What are the applications of this compound in biochemical research?

- Methodological Answer :

- Enzyme Inhibition : Structural analogs (e.g., 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid) act as lactate dehydrogenase (LDH) inhibitors by competing with pyruvate binding. Radiolabeled displacement assays (e.g., using ¹⁴C-pyruvate) quantify inhibitory efficacy .

- Metabolic Studies : Derivatives with hydroxyl or amino groups are used to probe cancer cell metabolism via LDH activity modulation .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.